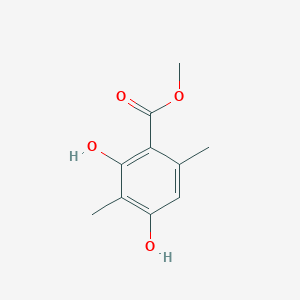

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

描述

准备方法

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be synthesized through several methods:

Synthetic Routes: One common method involves the reaction of dimethyl malonate with 4-hexene-3-one, followed by cyclization with diethyl malonate and subsequent aromatization.

Industrial Production: Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反应分析

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydroxy derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, due to the presence of hydroxyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nitrating agents like nitric acid for nitration.

Major Products: The major products formed depend on the type of reaction. For example, oxidation yields quinones, while nitration produces nitro derivatives.

科学研究应用

Chemical Synthesis

Synthesis Methods

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be synthesized through several methods. One notable approach involves the hydrolysis of 4-O-demethyl barbituric acid to produce 2,4-dihydroxy-3,6-dimethylbenzoic acid, which is then methylated to obtain the desired ester. This method simplifies the synthesis process and enhances yield efficiency .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Hydrolysis of 4-O-demethyl barbituric acid to obtain 2,4-dihydroxy-3,6-dimethylbenzoic acid. |

| 2 | Methyl esterification of the acid using a methylating agent to produce this compound. |

Fragrance Industry Applications

This compound is recognized as a significant fragrance ingredient due to its pleasant odor profile reminiscent of oak and tree moss. It serves as a fixative in various scented products such as:

- Fine Fragrances : Enhances longevity and depth of scent.

- Toiletries : Incorporated in soaps and lotions for added fragrance.

- Functional Products : Used in fabric softeners and detergents to impart lasting scent.

The compound exhibits excellent stability across a range of pH levels (1–9) and maintains substantivity for over ten days at concentrations of 10% in dipropylene glycol (DPG) .

Recent studies have explored the biological activities associated with this compound and its derivatives. Notably:

- Diuretic Activity : Some derivatives have shown promising diuretic effects in vitro at concentrations of 100 μmol/L. Molecular docking studies indicate optimal binding affinities with specific kinases related to diuresis .

- Cytotoxicity : Initial assessments suggest low toxicity levels in cell lines (e.g., MDCK cells), indicating potential for further pharmacological exploration .

Table 2: Biological Activity Summary

| Activity Type | Findings |

|---|---|

| Diuretic Activity | Potent effects observed in derivatives |

| Cytotoxicity | Low toxicity in MDCK cells |

Market Insights

The global market for this compound reflects its utility as an intermediate in chemical synthesis and fragrance formulation. Its demand is driven by the growing fragrance industry and potential applications in pharmaceuticals.

作用机制

The mechanism of action of methyl 2,4-dihydroxy-3,6-dimethylbenzoate involves its interaction with molecular targets and pathways:

Antiandrogenic Activity: It inhibits androgen receptors, reducing the effects of androgens in the body.

Antifungal Activity: The compound disrupts fungal cell membranes, leading to cell death.

相似化合物的比较

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be compared with other similar compounds:

生物活性

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as methyl atratate or atraric acid methyl ester, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C₁₀H₁₂O₄

- Molecular Weight: 196.2 g/mol

- Melting Point: 144 - 146 °C

- Solubility: Insoluble in water at 20 °C

Antifungal Activity

This compound has demonstrated antifungal properties, particularly against Candida albicans. Studies indicate that this compound interferes with the growth and proliferation of fungal cells, making it a candidate for further development in antifungal therapies .

Role in Prostate Cancer Research

Recent studies have highlighted the role of methyl atratate in prostate cancer research. It has been shown to influence the expression of epithelial-mesenchymal transition (EMT) factors in human prostate cancer cells. This suggests a potential mechanism by which the compound may affect tumor progression and metastasis. The compound's interaction with androgen receptors is particularly noteworthy, as it may modulate androgen-induced pathways that contribute to cancer cell behavior .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Fungal Growth: The compound disrupts cell membrane integrity and inhibits key metabolic pathways in fungi.

- Modulation of Androgen Receptors: By interacting with androgen receptors, it may alter gene expression linked to cancer progression.

- Impact on Ion Transport: Potential inhibition of sodium reabsorption in renal cells suggests a pathway for diuretic effects.

Case Studies and Research Findings

-

Antifungal Efficacy Against Candida albicans

A study conducted by researchers found that methyl atratate exhibited significant antifungal activity at concentrations as low as 100 µg/mL. The compound was effective in reducing fungal viability by over 70% compared to controls . -

Prostate Cancer Cell Line Studies

In experiments involving prostate cancer cell lines, treatment with methyl atratate resulted in a marked decrease in EMT factor expression. This indicates its potential as a therapeutic agent for managing prostate cancer progression . -

Diuretic Activity Evaluation

Although direct testing on this compound is sparse, related compounds showed up to 47% inhibition of sodium transport in MDCK cells under experimental conditions designed to simulate renal function .

属性

IUPAC Name |

methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQHKWMIDYRWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041653 | |

| Record name | Methyl 3-methylorsellinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4707-47-5 | |

| Record name | Atraric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-methylorsellinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLORSELLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12YH9T04QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: * Molecular Formula: C10H12O4 [, , , ]* Molecular Weight: 196.20 g/mol [, , , ]

- Two hydroxyl groups, one involved in strong intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. [, ]

- A methyl ester group. [, ]

- Two methyl groups attached to the aromatic ring. [, ]

ANone: This compound is a secondary metabolite found in various organisms, including:

- Lichens: It is a characteristic component of lichens like Parmotrema melanothrix, Stereocaulon halei, Parmotrema mesotropum, and Cetraria islandica. [, , , ]

- Plants: It has been isolated from the roots of plants such as Dianella revoluta, Stypandra grandis, and Phormium cookianum. [, ]

- Liverworts: It is present in the liverwort species Bazzania sp. []

- Fungi: It has been found in the grass pathogenic fungus Leptosphaeria herpotrichoides and fresh wild mushrooms. [, ]

ANone: X-ray crystallography studies reveal that:

- The molecule exists in a planar conformation due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. [, , ]

- In the crystal lattice, the molecules are arranged in sheets held together by intermolecular hydrogen bonds. []

- Low-temperature analysis reveals minor structural differences compared to room temperature, likely due to crystal packing variations around the hydroxyl and ester groups. []

ANone: Yes, research suggests various potential bioactivities:

- Antifungal Activity: It shows antifungal activity against Candida albicans. []

- α-Glucosidase Inhibitory Activity: It exhibits α-glucosidase inhibitory activity, potentially helpful in managing blood sugar levels. []

- Glucose Uptake Stimulation: It may stimulate glucose uptake in muscle cells, contributing to glucose homeostasis. []

- Estrogenic Activity: Studies suggest it can activate estrogen receptors, although its potency is significantly lower than 17β-estradiol. []

- Hydroxyl Groups: The presence and position of hydroxyl groups likely play a crucial role in its activities. For example, the intramolecular hydrogen bonding between the carbonyl and ortho-hydroxyl group influences its conformation and potentially its binding to biological targets. []

- Ester Group: The methyl ester group may contribute to its pharmacological properties. Modifications to this group could alter its activity and bioavailability. []

ANone: Yes, computational studies have been conducted:

- Molecular Docking: Studies have docked Methyl 2,4-dihydroxy-3,6-dimethylbenzoate with the ACE2 protein, a target for COVID-19 treatment. Results indicate binding interactions with the protein. []

- Druglikeness Prediction: Computational tools have been used to assess its drug-likeness properties. []

ANone: Various analytical methods have been employed for its isolation, characterization, and quantification:

- Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]

- Spectroscopy: NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity. [, , , , , , , , , ]

- Crystallography: X-ray crystallography has been used to determine its crystal structure and understand its molecular interactions. [, , ]

- Bioassays: Various in vitro assays are used to evaluate its biological activities, such as antifungal assays and α-glucosidase inhibition assays. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。